Tetrakis(2-methacryloxyethoxy)silane
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Overview
Description
Thiocillin I is a thiopeptide antibiotic isolated from the bacterium Bacillus cereus . Thiopeptides are a class of natural product antibiotics known for their complex structures and potent activity against Gram-positive bacteria . Thiocillin I has garnered significant attention due to its potential therapeutic properties and its role in combating antibiotic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Thiocillin I involves multiple steps, including the construction of the pyridine-thiazole core, which is a key structural feature of thiopeptides . One notable method for synthesizing this core is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of specific fragments in the presence of ammonium acetate . Another approach utilizes a novel molybdenum (VI)-oxide/picolinic acid catalyst for the cyclodehydration of cysteine peptides to form thiazoline heterocycles .
Industrial Production Methods: Industrial production of Thiocillin I is primarily achieved through biosynthetic methods involving the genetic manipulation of Bacillus cereus . This approach allows for the production of Thiocillin I analogues with improved biological properties .
Chemical Reactions Analysis
Types of Reactions: Thiocillin I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of Thiocillin I include palladium-mediated coupling agents, organometallic reagents, and specific catalysts like the molybdenum (VI)-oxide/picolinic acid catalyst . Reaction conditions often involve mild and neutral environments to preserve the integrity of the thiopeptide structure .
Major Products Formed: The major products formed from these reactions are typically analogues of Thiocillin I with varying degrees of biological activity . These analogues are studied for their potential use as novel antibiotics .
Scientific Research Applications
Thiocillin I has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying complex natural product synthesis . In biology and medicine, Thiocillin I and its analogues are investigated for their antibacterial properties and potential use in treating infections caused by drug-resistant bacteria . Industrially, Thiocillin I is explored for its potential in developing new antibiotics and other therapeutic agents .
Mechanism of Action
Thiocillin I exerts its effects by targeting bacterial ribosomes and inhibiting protein synthesis . The compound binds to specific sites on the ribosome, preventing the translation of essential proteins and ultimately leading to bacterial cell death . This mechanism is similar to other thiopeptide antibiotics, which also target ribosomal function .
Comparison with Similar Compounds
Thiocillin I is part of a larger family of thiopeptide antibiotics, which includes compounds like micrococcin P1, thiostrepton, and nosiheptide . These compounds share a common molecular scaffold involving a nitrogen-containing heterocyclic core decorated with thiazole rings . Thiocillin I is unique in its specific structural features and biological activity . For instance, while micrococcin P1 and thiostrepton also inhibit bacterial protein synthesis, they differ in their molecular targets and pathways .
List of Similar Compounds:- Micrococcin P1
- Thiostrepton
- Nosiheptide
- Siomycin
- GE2270
- Thiomuracin
Properties
CAS No. |
116491-91-9 |
---|---|
Molecular Formula |
C24H36O12Si |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
2-[tris[2-(2-methylprop-2-enoyloxy)ethoxy]silyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H36O12Si/c1-17(2)21(25)29-9-13-33-37(34-14-10-30-22(26)18(3)4,35-15-11-31-23(27)19(5)6)36-16-12-32-24(28)20(7)8/h1,3,5,7,9-16H2,2,4,6,8H3 |
InChI Key |
VICHSFFBPUZUOR-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCO[Si](OCCOC(=O)C(=C)C)(OCCOC(=O)C(=C)C)OCCOC(=O)C(=C)C |
Canonical SMILES |
CC(=C)C(=O)OCCO[Si](OCCOC(=O)C(=C)C)(OCCOC(=O)C(=C)C)OCCOC(=O)C(=C)C |
Origin of Product |
United States |
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